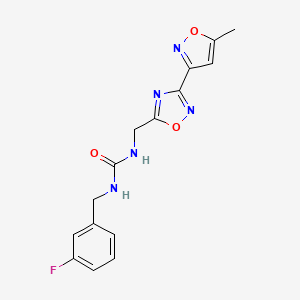
1-(3-Fluorobenzyl)-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorobenzyl)-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C15H14FN5O3 and its molecular weight is 331.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-Fluorobenzyl)-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea is a compound that incorporates both a urea moiety and an oxadiazole ring, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H13FN4O3 |
| Molecular Weight | 328.30 g/mol |
| CAS Number | 1040664-56-9 |
This compound features a fluorobenzyl group and a methylisoxazole substituent linked through an oxadiazole ring, which contributes to its biological activity.
Antimicrobial Activity
Compounds containing the oxadiazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentrations (MICs) : Some derivatives have shown MIC values as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains .
This suggests that the oxadiazole ring enhances the antimicrobial efficacy of the compound.
Antitubercular Activity
The compound has also been evaluated for its effectiveness against Mycobacterium tuberculosis. Studies have demonstrated that derivatives with similar structural features possess excellent metabolic stability and bioavailability. For example, a related compound exhibited a half-life (T1/2) of 1.63 hours and a peak concentration (Cmax) of 2503.25 ng/mL in plasma .
Anti-inflammatory and Analgesic Properties
Research has indicated that compounds with the oxadiazole scaffold also possess anti-inflammatory and analgesic properties. These effects are attributed to their ability to inhibit certain inflammatory pathways, making them potential candidates for pain management therapies .
Case Studies
Several studies highlight the biological activities of compounds similar to this compound:
- Study on Antimicrobial Efficacy : A study by Mermer et al. (2019) synthesized hybrid compounds incorporating oxadiazole and evaluated their antibacterial activity against various Gram-positive and Gram-negative bacteria. The results indicated strong antibacterial effects comparable to standard treatments .
- Antitubercular Research : Dhumal et al. (2016) reported on the synthesis of oxadiazole derivatives that inhibited Mycobacterium bovis BCG in both active and dormant states, emphasizing the potential for developing new tuberculosis treatments .
The biological activity of this compound is believed to arise from several mechanisms:
- Enzyme Inhibition : The oxadiazole ring can interact with bacterial enzymes crucial for cell wall synthesis, leading to cell lysis.
- Receptor Modulation : Compounds with urea linkages may influence receptor pathways involved in inflammation and pain perception.
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O3/c1-9-5-12(20-23-9)14-19-13(24-21-14)8-18-15(22)17-7-10-3-2-4-11(16)6-10/h2-6H,7-8H2,1H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWUTBSXBKXSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)NCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














